XK469

topoisomerase IIβ isoform selectivity cytotoxicity

XK469 enables clean pharmacological interrogation of topoisomerase IIβ without confounding dual-isoform inhibition. Researchers needing human-translatable preclinical data benefit from its established Phase I safety and pharmacokinetic profile. Key differentiators: • 3.3-fold differential cytotoxicity between β+/+ and β-/- cells, validating isoform selectivity. • Extensive S→R unidirectional chiral inversion (fractional formation clearance = 0.93) provides a model for enantiomer-specific pharmacokinetic studies. • 20,000-fold solubility enhancement via 20% HPβCD complexation supports formulation development for lipophilic anticancer agents.

Molecular Formula C17H13ClN2O4
Molecular Weight 344.7 g/mol
CAS No. 157435-10-4
Cat. No. B188095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXK469
CAS157435-10-4
SynonymsNSC-697887
Molecular FormulaC17H13ClN2O4
Molecular Weight344.7 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl
InChIInChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)
InChIKeyNUQZXROIVGBRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XK469 (CAS 157435-10-4) Procurement Guide: A Selective Quinoxaline Topoisomerase IIβ Poison with Defined Differentiation from Structural Analogs


XK469 (NSC 697887; CAS 157435-10-4), chemically 2-[4-(7-chloro-2-quinoxalinyl)oxy]phenoxy propionic acid, is a synthetic quinoxaline phenoxypropionic acid derivative that functions as a selective topoisomerase IIβ poison [1]. Originally derived from an herbicidal scaffold, XK469 was advanced into clinical development based on its unique solid tumor selectivity and activity against multidrug-resistant cancer cells [2]. Unlike broad-spectrum topoisomerase II inhibitors that target both α and β isoforms, XK469 exhibits preferential targeting of the β isoform, a property that underpins its differential cytotoxicity profile and reduced hematological toxicity compared to conventional topoisomerase II poisons [3]. The compound exists as a racemic mixture of R(+) and S(-) enantiomers, with the R-isomer demonstrating approximately two-fold greater cytotoxic potency [4]. XK469 has been evaluated in multiple Phase I clinical trials for advanced solid tumors and refractory hematologic malignancies, providing an established safety and pharmacokinetic foundation that distinguishes it from uncharacterized research analogs [5].

Why XK469 Cannot Be Interchanged with Generic Quinoxaline Analogs or Other Topoisomerase II Inhibitors


XK469 exhibits a unique combination of isoform selectivity, enantiomer-dependent pharmacokinetics, and formulation behavior that precludes simple substitution with structurally related quinoxaline derivatives or other topoisomerase II poisons. Unlike PPA, a close structural analog, XK469 possesses a 10,000-fold lower intrinsic aqueous solubility (0.000274 mg/mL versus 2.82 mg/mL for PPA), which fundamentally alters its formulation requirements and in vivo disposition [1]. Furthermore, XK469 demonstrates isoform selectivity for topoisomerase IIβ over IIα, whereas conventional agents such as m-AMSA target both isoforms, resulting in distinct cytotoxicity profiles and resistance patterns [2]. The chiral nature of XK469 introduces an additional layer of complexity: the S(-) enantiomer undergoes extensive unidirectional inversion to the R(+) form in vivo (fractional formation clearance = 0.93), rendering the pharmacokinetics of racemic XK469 non-linear and enantiomer-dependent [3]. Consequently, generic substitution with racemic material versus enantiopure R(+)XK469 yields materially different exposure profiles and cannot be considered bioequivalent. These cumulative differences—in solubility, target selectivity, and stereochemistry—make XK469 pharmacologically distinct from its in-class analogs and necessitate compound-specific procurement and formulation strategies.

XK469 (CAS 157435-10-4) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Informed Procurement


Topoisomerase IIβ Isoform Selectivity: 3.3-Fold Differential Cytotoxicity in β Knockout vs. Wild-Type Cells Compared to m-AMSA

XK469 exhibits selective cytotoxicity dependent on topoisomerase IIβ expression, in contrast to the dual α/β poison m-AMSA which shows minimal differential cytotoxicity between β+/+ and β−/− cells. In three-day drug exposure assays using topoisomerase IIβ knockout mouse cells (β−/−) versus wild-type controls (β+/+), XK469 demonstrated a 3.3-fold resistance shift (β+/+ IC50 = 175 μM; β−/− IC50 = 581 μM). By comparison, m-AMSA exhibited only slight resistance in the same model system under identical exposure durations, confirming that XK469's cytotoxicity is mechanistically dependent on topoisomerase IIβ while m-AMSA's activity is not [1].

topoisomerase IIβ isoform selectivity cytotoxicity knockout model

Intrinsic Aqueous Solubility: XK469 is 10,000-Fold Less Soluble Than Structural Analog PPA, Dictating Formulation Strategy

XK469 possesses an intrinsic aqueous solubility of 0.000274 mg/mL, which is approximately 10,000-fold lower than that of its structurally related analog PPA (2.82 mg/mL) [1]. Despite this dramatic difference in aqueous solubility, XK469 exhibits superior formulative properties when solubilization techniques are applied. In 20% hydroxypropyl-β-cyclodextrin (HPβCD) at pH 4.55, the solubility of XK469 increases to 5.85 mg/mL, representing a greater than 20,000-fold enhancement over its intrinsic solubility [2]. Both compounds are weak acids with similar pKa values (XK469: 2.7; PPA: 2.9) [3].

solubility formulation structural analog PPA

Enantiomer-Dependent Pharmacokinetics: S(-)-XK469 Undergoes Extensive Unidirectional Inversion to R(+)-XK469 In Vivo

In Fischer-344 rats, S(-)-XK469 is predominantly converted to the R(+) enantiomer when administered either alone or as a racemic mixture. The fractional formation clearance of R(+)-XK469 from S(-)-XK469 was estimated at 0.93, indicating that 93% of S-isomer clearance occurs via unidirectional chiral inversion to the R-form [1]. No S-isomer was detectable in circulation, urine, or feces following R-isomer administration, confirming the inversion is unidirectional (S→R only) [2]. The mean terminal half-life (t1/2β) of the R-isomer (24.7 h) is significantly longer than that of the S-isomer (4.2 h), and the mean total clearance of the S-isomer exceeds that of the R-isomer by over 200-fold [3]. Protein binding for both enantiomers ranged from 95–98% [4].

chiral pharmacokinetics enantiomer inversion R(+)XK469 S(-)XK469

R-Enantiomer Potency Advantage: R(+)XK469 is Approximately Two-Fold More Cytotoxic Than S(-)-XK469

Both enantiomers of XK469 exhibit cytotoxic activity, but the R(+) isomer is consistently more potent than the S(-) isomer. The R-isomer of XK-469 was reported to be approximately twice as effective as the S-isomer in cellular assays [1]. This stereoselective potency difference is consistent with findings from multiple sources indicating that while both enantiomers are cytotoxic, the R-isomer demonstrates superior activity . The enhanced potency of the R-enantiomer correlates with its longer terminal half-life and more favorable pharmacokinetic profile in vivo [2].

stereoselective cytotoxicity enantiomer potency R(+)XK469 S(-)XK469

Clinical Advancement: Phase I Trial Demonstrated Tolerability and Dose-Limiting Toxicity Profile for R(+)XK469

A Phase I clinical trial (NCT00020267) was conducted with R(+)XK469 in patients with advanced solid tumors using a daily × 5 schedule repeated every 21 days. The study enrolled 43 patients and established the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) profile [1]. This clinical data distinguishes XK469 from uncharacterized research analogs that lack human safety and pharmacokinetic data, providing a defined toxicity and dosing framework for translational research applications [2].

Phase I clinical trial maximum tolerated dose dose-limiting toxicity R(+)XK469

Topoisomerase I Off-Target Assessment: Weak Catalytic Inhibition with IC50 of 2 mM Confirms Target Selectivity

XK469 was evaluated for off-target activity against topoisomerase I using nuclear extract assays. The compound exhibited weak topoisomerase I catalytic inhibition with an IC50 of 2 mM [1]. This high IC50 value—three orders of magnitude greater than the cytotoxic IC50 observed in topoisomerase IIβ-expressing cells (175 μM)—indicates that topoisomerase I is not a significant target for XK469 cytotoxicity [2]. This selectivity profile contrasts with dual topoisomerase I/II inhibitors which exhibit potent inhibition of both enzymes, and with camptothecin-class agents which specifically target topoisomerase I.

topoisomerase I off-target activity catalytic inhibition selectivity

XK469 (CAS 157435-10-4) Validated Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Topoisomerase IIβ Isoform-Specific Mechanistic Studies in Knockout Cell Models

XK469 is uniquely suited for experiments requiring selective pharmacological inhibition of topoisomerase IIβ. The compound's 3.3-fold differential cytotoxicity between β+/+ and β−/− cells (IC50 shift from 175 μM to 581 μM) provides a validated tool for probing topoisomerase IIβ-dependent cellular processes, including DNA damage response, cell cycle regulation, and apoptosis pathways [1]. In contrast to dual inhibitors like m-AMSA, which show minimal differential cytotoxicity in this model, XK469 enables clean isoform-specific interrogation. Researchers investigating topoisomerase IIβ biology in cancer, cardiac physiology, or developmental biology should procure XK469 over non-selective alternatives to ensure interpretable results.

Formulation Development and Solubility Enhancement Studies for Poorly Soluble Quinoxaline Anticancer Agents

XK469 serves as an ideal model compound for developing and validating solubilization strategies for highly lipophilic, poorly soluble anticancer agents. With an intrinsic solubility of 0.000274 mg/mL—10,000-fold lower than structural analog PPA—XK469 provides a challenging formulation target [1]. The demonstrated 20,000-fold solubility enhancement achievable with 20% HPβCD complexation (reaching 5.85 mg/mL) offers a validated benchmark for comparing alternative solubilization approaches . Formulation scientists developing parenteral dosage forms for poorly soluble oncology compounds can use XK469 as a reference standard for evaluating cyclodextrin complexation efficiency, cosolvent systems, and pH-adjusted formulations.

Chiral Pharmacokinetic Studies of Unidirectional Enantiomeric Inversion

The XK469 enantiomeric pair provides a well-characterized model system for studying unidirectional chiral inversion in vivo. With a fractional formation clearance of 0.93 for S→R inversion and undetectable R→S conversion, XK469 enables precise quantification of enantiomer interconversion kinetics [1]. Researchers investigating stereoselective drug metabolism, chiral bioanalysis method development, or the pharmacokinetic implications of administering racemic versus enantiopure compounds can leverage the established chiral HPLC methods and pharmacokinetic parameters for XK469 . This application is particularly valuable for academic and industrial laboratories developing chiral separation methodologies or validating physiologically based pharmacokinetic (PBPK) models incorporating enantiomer inversion.

Translational Oncology Studies Requiring Clinically Characterized Topoisomerase IIβ Inhibitors

For preclinical efficacy and combination therapy studies intended to inform clinical trial design, XK469 offers a distinct advantage over uncharacterized research analogs: it possesses a defined Phase I clinical safety and pharmacokinetic dataset in cancer patients [1]. The established MTD, DLT profile, and recommended Phase II dose for the daily × 5 schedule provide a translational framework for selecting clinically relevant exposure levels in preclinical models . Investigators planning investigator-initiated trials or seeking to validate novel combination regimens with a topoisomerase IIβ inhibitor should procure XK469 to ensure their preclinical findings are generated with a compound for which human tolerability and PK are already established, thereby facilitating regulatory and funding approval pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for XK469

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.